N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a derivative of the amphetamine family of drugs, but it has unique properties that make it distinct from other stimulants.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide has been used in scientific research to investigate its potential therapeutic benefits. Studies have shown that this compound can increase feelings of empathy and social connectedness, which may be useful in treating conditions such as post-traumatic stress disorder (PTSD) and autism. This compound-assisted psychotherapy has also been studied as a treatment for anxiety and depression.
Mechanism of Action
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in motivation and reward. The release of these neurotransmitters results in the euphoric and empathogenic effects of this compound.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can be dangerous in high doses or in individuals with pre-existing medical conditions. This compound also causes the release of vasopressin, a hormone that regulates water balance in the body, which can lead to dehydration and electrolyte imbalances.
Advantages and Limitations for Lab Experiments
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide has advantages and limitations for lab experiments. Its ability to increase feelings of empathy and social connectedness make it useful in studying social behavior and interpersonal relationships. However, its potential for abuse and neurotoxicity make it difficult to use in long-term studies or in studies involving vulnerable populations such as children or individuals with pre-existing mental health conditions.
Future Directions
There are a number of future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is the potential therapeutic uses of this compound, particularly in the treatment of PTSD and other anxiety disorders. Another area of interest is the development of safer and more effective analogs of this compound that can be used in scientific research. Finally, there is a need for more research on the long-term effects of this compound use, particularly in heavy users or individuals with pre-existing medical conditions.
Conclusion:
This compound is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. It has been used in scientific research to investigate its potential therapeutic benefits, but its potential for abuse and neurotoxicity make it difficult to use in long-term studies or in studies involving vulnerable populations. Future research on this compound will focus on its potential therapeutic uses, the development of safer and more effective analogs, and the long-term effects of this compound use.
properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-9-11(3)21-7-13(9)16(18)17-10(2)12-4-5-14-15(6-12)20-8-19-14/h4-7,10H,8H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQGEQHEXSADCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC(C)C2=CC3=C(C=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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